molecular formula C15H17NO3 B2763477 tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate CAS No. 848086-82-8

tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B2763477
CAS No.: 848086-82-8
M. Wt: 259.305
InChI Key: KMIZAYGXAWVSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate is a carbamate derivative featuring a naphthalene core substituted with a hydroxyl group at the 5-position and a tert-butyl carbamate group at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, where the tert-butyl carbamate (Boc) group acts as a protective moiety for hydroxyl or amine functionalities during multi-step syntheses. The Boc group is valued for its stability under basic and nucleophilic conditions, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-(5-hydroxynaphthalen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-4-7-11-10(12)6-5-9-13(11)17/h4-9,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIZAYGXAWVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate typically involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced naphthalene derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets. Preliminary studies suggest that it may exhibit binding affinity to specific receptors or enzymes, which could be relevant for therapeutic applications in treating various diseases.

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics and pharmacokinetics of this compound is crucial for understanding its mechanism of action. Interaction studies involving this carbamate can provide insights into how it affects biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds that share structural similarities with this compound. For instance, compounds designed based on this structure have been evaluated for their ability to inhibit amyloid beta peptide aggregation, a key factor in neurodegenerative diseases such as Alzheimer's disease . This suggests that this compound may also possess similar protective properties.

Case Studies

Case Study 1: Neuroprotective Activity
In vitro studies have demonstrated that derivatives of this compound can protect astrocytes from damage induced by amyloid beta peptide, showing a reduction in inflammatory markers such as TNF-alpha . This suggests potential applications in treating neurodegenerative conditions.

Case Study 2: Synthesis and Yield Optimization
Research focusing on optimizing the synthesis of this compound has yielded insights into reaction conditions that maximize yield while minimizing by-products. Techniques such as using protective groups and adjusting solvent systems have been explored to enhance efficiency in laboratory settings .

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate with four structurally related carbamate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Purity Potential Applications Reference
This compound (Target Compound) Not Provided C₁₅H₁₇NO₃* ~275.3 -OH at C5, Boc at C1 N/A Intermediate for pharmaceuticals N/A
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate 1630086-22-4 C₂₀H₂₈N₂O₃ 344.5 -OH at C5, -CH₂N(Et)₂ at C6 95% Drug candidates requiring amine motifs
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate 1296716-89-6 C₂₉H₃₁F₃NO₅ 542.56 -CF₃, -OCH₂C₆H₅, 1,3-dioxane ring 95+% High-stability intermediates
tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate 2124261-94-3 C₁₈H₂₄N₂O₃ 316.4 Benzoazepine core, methylene, ketone N/A Neurological or anti-inflammatory agents
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate 2223052-26-2 C₁₄H₂₄BN₃O₄ 309.17 Boronate ester, imidazole ring 98% Cross-coupling reactions (e.g., Suzuki)

*Estimated based on naphthalene (C₁₀H₈) + Boc group (C₅H₉NO₂) + -OH (O).

Key Comparative Insights

  • Substituent Effects on Reactivity and Solubility: The diethylamino group in enhances solubility in polar organic solvents due to its basic nature, whereas the hydroxyl group in the target compound may limit solubility in non-polar media. The boronate ester in enables participation in Suzuki-Miyaura cross-couplings, a feature absent in the target compound .
  • Synthetic Utility :

    • The Boc-protected hydroxyl group in the target compound aligns with methodologies described in , where tert-butyl carbamates are synthesized via protection of hydroxyl/amine groups using Boc anhydride under basic conditions .
    • Compounds like and likely undergo further functionalization (e.g., alkylation, fluorination) due to reactive side chains.
  • Applications: The target compound’s simplicity makes it a versatile intermediate for constructing naphthalene-based pharmaceuticals.

Research Findings and Trends

  • Purity and Commercial Availability :
    Commercially available analogs like and are supplied at ≥95% purity, indicating stringent quality control for pharmaceutical applications. The target compound’s absence from commercial catalogs suggests it may be a bespoke intermediate .

  • Trends in Carbamate Design : Recent patents (e.g., ) highlight the use of tert-butyl carbamates as transient protective groups in multi-step syntheses, particularly for amines and hydroxyls in complex heterocycles .

Biological Activity

Tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate is a carbamate derivative notable for its unique structure, which includes a tert-butyl group and a hydroxynaphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets and its role as a precursor in synthesizing other biologically active compounds.

The compound's structure features a naphthalene ring substituted at the 5-position with a hydroxyl group, which contributes to its reactivity and biological properties. The synthesis of this compound can be achieved through several methods, including the reaction of hydroxynaphthol with tert-butyl isocyanate.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
Tert-butyl phenylcarbamatePhenyl group instead of naphthaleneExhibits different biological activity patterns
Tert-butyl (2-aminophenyl)carbamateAmino group at the ortho positionPotentially more reactive due to amino group
Tert-butyl (4-chlorophenyl)carbamateChlorine substitution at para positionEnhanced lipophilicity and altered reactivity
Tert-butyl naphthalen-2-ylcarbamateNaphthalene substituted at 2-positionDifferent spatial orientation affecting activity

Biological Activity

Preliminary studies indicate that this compound may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its mechanism of action appears to involve modulation of oxidative stress pathways and interaction with key enzymes involved in neuroinflammation.

Case Studies

  • Neuroprotective Effects : In vitro studies using SH-SY5Y cells demonstrated that the compound could mitigate oxidative stress induced by hydrogen peroxide, suggesting its potential as an antioxidant agent. The viability of cells treated with this compound was significantly higher compared to untreated controls, indicating protective effects against oxidative damage .
  • Binding Affinity Studies : Interaction studies focusing on the compound's binding affinity to specific receptors have shown promising results. For example, research indicated that it could effectively bind to targets involved in neuroprotection and inflammation modulation, which are critical in the pathogenesis of Alzheimer's disease.
  • Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its therapeutic application. Initial findings suggest that it may have favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

The biological activity of this compound is thought to arise from its ability to inhibit certain enzymes involved in inflammatory pathways while also acting as an antioxidant. This dual action may help alleviate symptoms associated with neurodegenerative diseases by reducing oxidative stress and inflammation.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves reacting a hydroxynaphthol derivative with tert-butyl isocyanate under controlled conditions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic attack, with temperatures maintained between 0–25°C to optimize yield and purity. Catalytic agents or bases (e.g., NaHCO₃) may enhance reaction efficiency. Post-synthesis purification via column chromatography ensures high purity . Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios of precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the carbamate linkage and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides structural elucidation .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from incomplete mixing or heat transfer inefficiencies at larger scales. Use kinetic studies to identify rate-limiting steps (e.g., solvent diffusion rates). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. Adjusting solvent volume-to-surface-area ratios or switching to continuous-flow reactors can improve reproducibility .

Q. What computational methods predict the reactivity of this compound with biological targets?

Density Functional Theory (DFT) calculations model electronic properties and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., electron-withdrawing groups) with biological activity. Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. How does crystallographic analysis using SHELXL aid in structural determination?

SHELXL refines high-resolution X-ray diffraction data to resolve atomic positions and thermal parameters. For tert-butyl carbamates, it identifies hydrogen-bonding networks between the hydroxyl group and neighboring atoms. Twinning or low-resolution data may require iterative refinement with constraints (e.g., fixing bond lengths). Crystallographic data validate synthetic routes by confirming regioselectivity and stereochemistry .

Q. What strategies analyze degradation products under varying pH conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) simulate long-term degradation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies hydrolytic byproducts, such as naphthol derivatives. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Buffered solutions at pH 1–13 isolate acid/base-labile degradation pathways .

Methodological Notes

  • Synthetic Optimization : Include control experiments to isolate intermediates (e.g., tert-butyl isocyanate adducts) .
  • Data Contradictions : Cross-validate spectroscopic results with orthogonal techniques (e.g., compare NMR with X-ray data) .
  • Safety Compliance : Regularly audit lab ventilation systems and PPE integrity to mitigate exposure risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.